6-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-(1,3-Benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical compound characterized by its unique structure, which includes a benzodioxole ring and a thioxo-pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 1,3-benzodioxol-5-ylamine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the thioxo-pyrimidinone ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrimidinone derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(1,3-Benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(1,3-Benzodioxol-5-yl)-2-pyridinecarbaldehyde
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Uniqueness: 6-(1,3-Benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one stands out due to its thioxo-pyrimidinone structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-10-4-7(12-11(17)13-10)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZICBQKQFDCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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